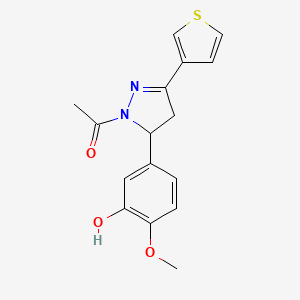

1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

1-(5-(3-Hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a 4,5-dihydropyrazole core substituted at position 5 with a 3-hydroxy-4-methoxyphenyl group and at position 3 with a thiophen-3-yl ring. Pyrazoline derivatives are widely studied for their pharmacological properties, including enzyme inhibition (e.g., tyrosinase, BRAF kinase, acetylcholinesterase) and antimicrobial activity .

Properties

IUPAC Name |

1-[3-(3-hydroxy-4-methoxyphenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-10(19)18-14(8-13(17-18)12-5-6-22-9-12)11-3-4-16(21-2)15(20)7-11/h3-7,9,14,20H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTXFVFERFCQPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC(=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological activities.

Chemical Structure and Properties

The chemical structure of the compound features a pyrazole ring substituted with a thiophene moiety and a hydroxymethoxyphenyl group. Its molecular formula is , and it exhibits properties typical of bioactive compounds in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of related compounds, it was found that certain pyrazole derivatives exhibited IC50 values in the range of 100-200 µg/mL against colorectal carcinoma (HCT116) and lung cancer (A549) cell lines . The presence of the hydroxymethoxyphenyl group is thought to enhance this activity through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways. A related study indicated that similar compounds showed significant inhibition of inflammatory markers in vitro, suggesting that this compound could be a candidate for further development as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been extensively researched. The compound has shown promising results against various bacterial strains. For example, a study reported that related pyrazole derivatives demonstrated effective antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL against Gram-positive and Gram-negative bacteria . This suggests that the compound could be explored for potential use in treating bacterial infections.

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

-

Study on Anticancer Properties :

- Objective : To assess the cytotoxic effects of pyrazole derivatives.

- Method : MTT assay was performed on HCT116 and A549 cell lines.

- Results : Compounds exhibited IC50 values ranging from 150 to 200 µg/mL, indicating moderate to strong anticancer activity.

-

Anti-inflammatory Evaluation :

- Objective : To investigate the anti-inflammatory effects using LPS-induced RAW 264.7 macrophages.

- Method : ELISA was used to measure cytokine levels.

- Results : Significant reduction in TNF-alpha and IL-6 levels was observed at concentrations of 50 µg/mL.

-

Antimicrobial Study :

- Objective : To determine the antimicrobial efficacy against selected pathogens.

- Method : Disc diffusion method was employed.

- Results : The compound exhibited zones of inhibition greater than 15 mm against both Staphylococcus aureus and Escherichia coli.

Data Tables

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons with analogous pyrazoline derivatives include:

Key Observations :

- Thiophene vs. Phenyl : The thiophen-3-yl group (vs. thiophen-2-yl in and ) may alter π-π stacking and steric interactions due to positional isomerism.

- Dihedral Angles : Substituents influence molecular planarity. For example, the 3-hydroxy-4-methoxyphenyl group may adopt a different dihedral angle compared to the 4-methoxyphenyl group in (76.67°), affecting binding to biological targets.

Implications for Target Compound :

Physicochemical Properties

Data from analogous compounds provide insights into solubility, crystallinity, and stability:

Predicted Properties for Target Compound :

Preparation Methods

Chalcone Synthesis via Claisen-Schmidt Condensation

The precursor chalcone is synthesized by condensing 3-hydroxy-4-methoxybenzaldehyde with thiophene-3-acetylene under basic conditions. This reaction proceeds via a Claisen-Schmidt mechanism, forming the α,β-unsaturated ketone backbone. Key parameters include:

Cyclocondensation with Hydrazine Hydrate

The chalcone undergoes cyclization with hydrazine hydrate in glacial acetic acid to form the dihydropyrazole ring. Critical steps include:

- Reflux Duration: 3–8 hours, depending on substituent electronic effects.

- Workup: Post-reaction, the mixture is cooled, and the product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified via recrystallization (ethanol).

Representative Reaction Scheme:

$$

\text{Chalcone} + \text{Hydrazine Hydrate} \xrightarrow{\text{AcOH, Reflux}} \text{Dihydropyrazole Derivative}

$$

Alternative Synthetic Routes

Meyer-Schuster Rearrangement and Halogenation

A patent describes a tandem Meyer-Schuster rearrangement and halogenation using propargyl alcohol derivatives, halogen sources (e.g., NBS/NIS), and hydrazines. While this method achieves high yields (88–91%), adapting it to the target compound requires:

- Propargyl Alcohol Derivative: 3-(3-Hydroxy-4-methoxyphenyl)-1-(thiophen-3-yl)prop-2-yn-1-ol.

- Halogen Source: N-Iodosuccinimide (NIS) for regioselective iodination.

- Acid Catalyst: Bismuth triflate (0.1 mmol) in dioxane solvent.

Optimization Challenge: Controlling the halogen-to-propargyl alcohol ratio prevents undesired byproducts (e.g., direct halogenation of propargyl alcohol).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₂O₃S |

| Molecular Weight | 316.4 g/mol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Reaction Optimization and Yield Enhancement

Solvent and Catalytic Systems

Purification Techniques

- Recrystallization Solvents: Ethanol yields high-purity crystals, while column chromatography (silica gel, ethyl acetate/hexane) resolves stereochemical impurities.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Chalcone Cyclization | 70–85 | ≥95 | Scalable, minimal byproducts |

| Meyer-Schuster | 88–91 | ≥98 | Regioselective, versatile |

Mechanistic Insights and Byproduct Mitigation

Q & A

Q. What are the optimized synthetic routes for preparing this pyrazoline derivative, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Condensation of a substituted chalcone (e.g., (E)-3-(3-hydroxy-4-methoxyphenyl)-1-(thiophen-3-yl)prop-2-en-1-one) with hydrazine hydrate under acidic conditions (e.g., glacial acetic acid) to form the pyrazoline core .

- Step 2: Cyclization and dehydration to stabilize the dihydropyrazole structure.

- Critical Parameters:

- Temperature: Reflux (~100–110°C) ensures complete cyclization .

- Catalyst/Solvent: Acetic acid enhances protonation of the carbonyl group, facilitating nucleophilic attack by hydrazine .

- Stoichiometry: Excess hydrazine (4.0 mmol) improves cyclization efficiency, as seen in analogous syntheses .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirmation?

Methodological Answer:

- X-ray Crystallography: Resolves the 3D structure, including dihedral angles between aromatic rings (e.g., 6.69° and 74.88° in pyrazoline derivatives) and hydrogen-bonding networks .

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiophene protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., C₁₉H₁₈N₂O₃S for analogous compounds) .

Q. What are the key challenges in scaling up the synthesis, and how can they be mitigated?

Methodological Answer:

- Challenge 1: Low solubility of intermediates in polar solvents.

- Solution: Use DMF or DMSO for intermediate purification .

- Challenge 2: Side reactions during cyclization.

- Solution: Optimize stoichiometry of hydrazine and monitor via TLC .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3-hydroxy-4-methoxy vs. 4-chlorophenyl) influence the reaction mechanism of pyrazoline formation?

Methodological Answer:

- Electron-Donating Groups (e.g., -OCH₃): Stabilize intermediates via resonance, accelerating cyclization.

- Electron-Withdrawing Groups (e.g., -Cl): Reduce electron density at the α,β-unsaturated ketone, requiring harsher conditions (e.g., higher temps or acidic catalysts) .

- Mechanistic Study Tools:

- DFT Calculations: Predict transition states and activation energies .

- Kinetic Monitoring: Use in-situ IR to track carbonyl disappearance .

Q. How can contradictions in reported synthetic protocols (e.g., solvent choice, catalyst) be resolved?

Methodological Answer:

- Case Study: Hydrazine cyclization in ethanol () vs. acetic acid ().

- Resolution: Acetic acid protonates the carbonyl, enhancing electrophilicity for hydrazine attack, but may hydrolyze acid-sensitive groups. Ethanol is milder but slower .

- Systematic Approach:

- Design a DoE (Design of Experiments) to test solvent polarity, temperature, and catalyst .

Q. What structural features govern biological activity, and how can SAR studies be designed for this compound?

Methodological Answer:

- Key Features:

- Dihydropyrazole Ring: Planarity affects binding to enzymatic targets (e.g., cyclooxygenase) .

- Thiophene Moiety: Enhances lipophilicity and membrane permeability .

- SAR Workflow:

- Analog Synthesis: Vary substituents (e.g., replace thiophene with furan) .

- Bioassay: Test against target enzymes (e.g., antimicrobial assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.